molecular formula C24H27N3O3 B2401229 1-[3-(4-Methoxyphenyl)propanoyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1775371-62-4

1-[3-(4-Methoxyphenyl)propanoyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Cat. No.: B2401229
CAS No.: 1775371-62-4
M. Wt: 405.498
InChI Key: JSYRCBQNMGCWPW-UHFFFAOYSA-N
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Description

1-[3-(4-Methoxyphenyl)propanoyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a useful research compound. Its molecular formula is C24H27N3O3 and its molecular weight is 405.498. The purity is usually 95%.
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Biological Activity

1-[3-(4-Methoxyphenyl)propanoyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a synthetic compound with potential pharmacological applications. Its structure incorporates a piperidine ring and an oxadiazole moiety, both known for their biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and other therapeutic potentials.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

PropertyValue
Molecular FormulaC24_{24}H27_{27}N3_{3}O3_{3}
Molecular Weight405.5 g/mol
CAS Number1775371-62-4
SMILESCOc1ccc(CCC(=O)N2CCC(Cc3nc(-c4ccccc4)no3)CC2)cc1

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing the oxadiazole and piperidine structures have shown promising results against various bacterial strains.

In one study, synthesized derivatives demonstrated IC50_{50} values ranging from 0.63 µM to 6.28 µM against urease, indicating strong enzyme inhibition capabilities compared to a reference standard (IC50_{50} = 21.25 µM) .

Enzyme Inhibition

The compound's oxadiazole and piperidine components are linked to various enzyme inhibition activities:

  • Acetylcholinesterase (AChE) : Compounds with similar structures have been evaluated for their ability to inhibit AChE, which is crucial in treating neurodegenerative diseases.
  • Urease Inhibition : The compound has shown potential as a urease inhibitor, which is significant in treating infections caused by urease-producing bacteria.

The enzyme inhibitory activities of related compounds have been summarized in the following table:

Compound TypeEnzyme TargetIC50_{50} (µM)
Piperidine DerivativesAChE2.14
Urease InhibitorsUrease0.63

Case Studies

Several case studies highlight the biological potential of similar compounds:

  • Synthesis and Evaluation : A study synthesized various piperidine derivatives and assessed their antibacterial activity against Staphylococcus aureus and Escherichia coli using disk diffusion methods. The results showed that certain derivatives exhibited effective antibacterial activity with MIC values as low as 15.62 µg/mL .
  • Therapeutic Applications : Research indicates that piperidine-based compounds are associated with anesthetic activity and the treatment of cocaine abuse, showcasing their versatility in pharmacological applications .

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-29-21-10-7-18(8-11-21)9-12-23(28)27-15-13-19(14-16-27)17-22-25-24(26-30-22)20-5-3-2-4-6-20/h2-8,10-11,19H,9,12-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYRCBQNMGCWPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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